molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride

Cat. No.: B2987755
CAS No.: 1341750-78-4
M. Wt: 297.22
InChI Key: QAWAGLMFLVCLEP-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride” is a derivative of triazole and piperidine . Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities. Piperidines are six-membered rings containing one nitrogen atom, and they are a key structural motif in many pharmaceuticals and natural products.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a piperidine ring, and a methoxyethyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the name.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . Piperidines can also undergo various reactions, especially at the nitrogen atom. The methoxyethyl group could potentially be involved in reactions as well, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar methoxyethyl group and the basic nitrogen atoms in the triazole and piperidine rings could influence its solubility, acidity/basicity, and other properties.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally similar to 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride focuses primarily on their synthesis and potential applications. One study describes the synthesis and characterization of novel N‐alkylamine‐ and N‐cycloalkylamine‐derived 2‐benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐thiadiazoles, and 1,2,4‐triazole‐5(4H)thiones, highlighting the versatility of such compounds in chemical synthesis (Foks, Pancechowska-Ksepko, & Gobis, 2014).

Antimicrobial Activities

Another area of research is the exploration of antimicrobial properties. A study synthesizing new 1,2,4-triazole derivatives demonstrated that some compounds exhibited good or moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enzyme Inhibition

Compounds derived from this compound have been studied for their potential in inhibiting enzymes, such as lipase and α-glucosidase. This suggests potential therapeutic applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Structural and Molecular Analysis

Research has also focused on the structural and molecular analysis of similar compounds. For example, one study involved the synthesis, crystal and molecular structure, vibrational spectroscopic, and DFT study of a specific triazoloquinazolinone derivative, providing insight into the structural and electronic properties of these molecules, which is crucial for their potential applications in medicinal chemistry and materials science (Wu et al., 2021).

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWAGLMFLVCLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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